4-(2-Bromobut-1-en-1-yl)morpholine
Description
4-(2-Bromobut-1-en-1-yl)morpholine is a brominated morpholine derivative characterized by a butenyl side chain substituted with a bromine atom at the second carbon. Morpholine derivatives are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their versatile reactivity.
Properties
CAS No. |
21411-45-0 |
|---|---|
Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
4-(2-bromobut-1-enyl)morpholine |
InChI |
InChI=1S/C8H14BrNO/c1-2-8(9)7-10-3-5-11-6-4-10/h7H,2-6H2,1H3 |
InChI Key |
HWLDZKARMSLSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN1CCOCC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 4-bromo-1-butene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{4-Bromo-1-butene} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification of the product is typically achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromobut-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted morpholine derivatives.
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Scientific Research Applications
4-(2-Bromobut-1-en-1-yl)morpholine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Bromobut-1-en-1-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom in the compound can participate in halogen bonding, which can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table highlights key differences between 4-(2-Bromobut-1-en-1-yl)morpholine and two related morpholine derivatives:
*Note: The molecular formula for this compound is inferred based on structural analysis.
Key Observations:
- Functional Groups: The bromoalkenyl group in the target compound enables reactivity distinct from the bromoketone in 4-(2-Bromobutanoyl)morpholine. While the former participates in electrophilic additions, the latter undergoes nucleophilic attacks (e.g., Grignard reactions) . The nitropyridyl group in 4-(6-Nitro-3-pyridyl)morpholine introduces aromatic reactivity, making it suitable for nitro-group reductions or as a ligand in metal complexes .
- Synthetic Utility: The alkenyl bromide in this compound is advantageous for forming carbon-carbon bonds via cross-coupling, whereas the ketone in 4-(2-Bromobutanoyl)morpholine serves as an acylating agent. The nitro group in 4-(6-Nitro-3-pyridyl)morpholine may facilitate further functionalization (e.g., reduction to an amine for drug synthesis) .
This compound:
- Hypothetical Applications: Potential use in synthesizing kinase inhibitors or antiviral agents, leveraging the alkene’s conjugation and bromine’s leaving-group properties. Limited direct studies are available, but analogous bromoalkenyl compounds are employed in palladium-catalyzed couplings .
4-(2-Bromobutanoyl)morpholine:
- Documented Use :
4-(6-Nitro-3-pyridyl)morpholine:
- Patent Insights :
- Synthesized via methods analogous to nitro-substituted pyridine derivatives, suggesting utility in materials science or as a precursor for bioactive molecules .
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